molecular formula C14H23ClN2O3 B116436 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185293-30-4

1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B116436
CAS No.: 1185293-30-4
M. Wt: 302.80 g/mol
InChI Key: DVFMPMKUCYGRQF-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H23ClN2O3 and its molecular weight is 302.80 g/mol. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Analysis:

  • A study conducted a comprehensive NMR analysis of a structurally similar compound, "(+/-)-1-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt," employing techniques like DEPT, H-H COSY, as well as HMQC and HMBC heteronuclear correlation techniques (Qin et al., 2005).

Pharmacological Applications:

  • Research focused on the synthesis of new compounds with a structure similar to "1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride," exploring their potential as antidepressants. This involved evaluating their activity on 5-HT1A serotonin receptors and serotonin transporters, revealing high nanomolar affinity for both (Martínez et al., 2001).
  • Another study synthesized various 1,4-substituted piperazine derivatives, including compounds structurally similar to the one , and evaluated their affinity toward alpha 1- and alpha 2-receptors. This study is significant as it elucidates the potential use of these compounds in targeting specific receptor sites (Marona et al., 2011).

Structural and Binding Analysis:

  • Research on a compound closely related to "this compound" involved conformational analysis using time-dependent density functional theory (TDDFT) calculations and X-ray crystallography. This study aimed to understand the binding mechanism of such compounds with α1A-adrenoceptor, which can serve as a basis for drug design (Xu et al., 2016).

Antitumor Activity:

  • A study synthesized and evaluated novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine for their antidepressant and antianxiety activities. These compounds included a moiety structurally similar to "this compound" (Kumar et al., 2017).
  • Another study focused on the synthesis and antitumor activity of piperazine-based tertiary amino alcohols and their dihydrochlorides, highlighting the potential of such compounds in cancer research (Hakobyan et al., 2020).

Properties

{ "Design of the Synthesis Pathway": [ "The synthesis of 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride can be achieved through a multi-step process.", "The first step involves the protection of the hydroxyl group of 2-methoxyphenol using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) or trimethylsilyl (TMS).", "The second step involves the reaction of the protected 2-methoxyphenol with 3-chloropropan-1-ol in the presence of a suitable base such as potassium carbonate (K2CO3) to form the intermediate 1-(2-methoxyphenoxy)propan-2-ol.", "In the third step, the piperazine is reacted with the intermediate 1-(2-methoxyphenoxy)propan-2-ol in the presence of a suitable catalyst such as triethylamine (TEA) to form the desired product, 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol.", "Finally, the product is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl)." ], "Starting Materials": [ "2-Methoxyphenol", "3-Chloropropan-1-ol", "Piperazine", "Triethylamine", "Potassium carbonate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Protection of 2-Methoxyphenol using TBDMS or TMS", "Step 2: Reaction of the protected 2-methoxyphenol with 3-chloropropan-1-ol in the presence of K2CO3 to form intermediate 1-(2-methoxyphenoxy)propan-2-ol", "Step 3: Reaction of piperazine with the intermediate 1-(2-methoxyphenoxy)propan-2-ol in the presence of TEA to form 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol", "Step 4: Conversion of the product to its dihydrochloride salt by treatment with HCl" ] }

CAS No.

1185293-30-4

Molecular Formula

C14H23ClN2O3

Molecular Weight

302.80 g/mol

IUPAC Name

1-(2-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol;hydrochloride

InChI

InChI=1S/C14H22N2O3.ClH/c1-18-13-4-2-3-5-14(13)19-11-12(17)10-16-8-6-15-7-9-16;/h2-5,12,15,17H,6-11H2,1H3;1H

InChI Key

DVFMPMKUCYGRQF-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl.Cl

Canonical SMILES

COC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl

Synonyms

RS 88681 Dihydrochloride;  α-[(2-methoxyphenoxy)methyl]-1-Piperazineethanol Hydrochloride (1:2);  Ranolazine Impurity C; 

Origin of Product

United States

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